molecular formula C12H23FN2O2 B13060818 tert-Butyl 4-(aminomethyl)-4-(fluoromethyl)piperidine-1-carboxylate

tert-Butyl 4-(aminomethyl)-4-(fluoromethyl)piperidine-1-carboxylate

Cat. No.: B13060818
M. Wt: 246.32 g/mol
InChI Key: OIMAAPGABVJIDK-UHFFFAOYSA-N
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Description

tert-Butyl 4-(aminomethyl)-4-(fluoromethyl)piperidine-1-carboxylate is a piperidine derivative featuring dual substituents at the 4-position: an aminomethyl group and a fluoromethyl group. This compound is structurally characterized by a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, which enhances stability during synthetic processes. Its unique combination of amino and fluorinated groups makes it a valuable intermediate in medicinal chemistry, particularly for developing kinase inhibitors and neuroactive agents.

Properties

Molecular Formula

C12H23FN2O2

Molecular Weight

246.32 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-4-(fluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H23FN2O2/c1-11(2,3)17-10(16)15-6-4-12(8-13,9-14)5-7-15/h4-9,14H2,1-3H3

InChI Key

OIMAAPGABVJIDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)CF

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Key applications include:

  • Antimicrobial Activity : Research indicates that derivatives of piperidine compounds can exhibit significant antimicrobial properties. The introduction of the fluoromethyl group may enhance this activity, making it a candidate for antibiotic development.
  • Enzyme Inhibition : Studies have evaluated its potential to inhibit specific enzymes involved in metabolic pathways, including kinases and proteases, which are critical in cancer progression.

Anticancer Research

Several studies have demonstrated the anticancer potential of piperidine derivatives:

  • In Vitro Studies : A peer-reviewed study highlighted that compounds similar to tert-butyl 4-(aminomethyl)-4-(fluoromethyl)piperidine-1-carboxylate showed promising results in inhibiting tumor growth. The mechanism was linked to apoptosis induction in various cancer cell lines.
  • Neuroprotective Effects : Investigations have suggested that this compound may mitigate neurodegenerative processes by modulating neurotransmitter systems, potentially providing therapeutic benefits for conditions such as Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

A study published in a scientific journal assessed the antimicrobial activity of several piperidine derivatives, including this compound. The results indicated that the compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Studies

In another investigation focusing on anticancer properties, researchers treated various cancer cell lines with different concentrations of the compound. Results demonstrated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis and cell cycle arrest being elucidated through further biochemical assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-Butyl 4-(aminomethyl)-4-(fluoromethyl)piperidine-1-carboxylate with key analogs based on substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound (Target) Aminomethyl, Fluoromethyl C12H23FN2O2 246.33 (estimated) Hypothesized applications in kinase inhibition; fluoromethyl may enhance metabolic stability. N/A
tert-Butyl 4-(aminomethyl)-4-(3-methoxypropyl)piperidine-1-carboxylate Aminomethyl, 3-Methoxypropyl C15H30N2O3 286.41 Lab use; 95% purity; potential intermediate for lipophilic drug candidates.
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate Amino, Aminomethyl C11H23N3O2 229.32 97% purity; dual amino groups may enhance solubility but reduce membrane permeability.
tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate Amino, Carbamoyl C11H21N3O3 243.16 Carbamoyl group increases polarity; potential use in peptide mimetics.
tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate Aminomethyl, 2-(Trifluoromethyl)benzyl C19H25F3N2O2 370.41 Trifluoromethylbenzyl enhances lipophilicity; applications in CNS-targeting drugs.
tert-Butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate Aminomethyl, 3,3-Difluoro C11H20F2N2O2 262.29 Difluoro substitution alters ring conformation; potential for improved target binding.

Key Structural and Functional Differences

Substituent Effects: Fluorinated Groups: The fluoromethyl group in the target compound likely improves metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., 3-methoxypropyl in ). Fluorine’s electronegativity also enhances dipole interactions in drug-receptor binding. Amino vs. Carbamoyl: The aminomethyl group in the target compound offers primary amine reactivity for further derivatization, whereas carbamoyl-containing analogs (e.g., ) are more polar, favoring aqueous solubility but limiting blood-brain barrier penetration.

Synthetic Accessibility :

  • Compounds with bulkier substituents (e.g., trifluoromethylbenzyl in ) require multi-step syntheses involving palladium-catalyzed cross-couplings or reductive aminations. In contrast, the target compound’s smaller fluoromethyl group may simplify synthesis via nucleophilic substitution or oxidation of thioethers (as in ).

Biological Activity :

  • Piperidine derivatives with fluoromethyl groups are frequently used in kinase inhibitors (e.g., JAK2 or BET inhibitors, as in ). The trifluoromethylbenzyl analog () may exhibit enhanced CNS activity due to increased lipophilicity, whereas the carbamoyl variant () could serve as a protease inhibitor scaffold.

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